molecular formula C12H16N2O B1274081 2-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 910037-05-7

2-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B1274081
CAS No.: 910037-05-7
M. Wt: 204.27 g/mol
InChI Key: IRLARMCZZWFRCP-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]benzonitrile is an organic compound with the molecular formula C12H16N2O It is a benzonitrile derivative, characterized by the presence of a dimethylamino group and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propoxy]benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Reaction Scheme:

2-Hydroxybenzonitrile+3-(Dimethylamino)propyl chlorideK2CO3,DMFThis compound\text{2-Hydroxybenzonitrile} + \text{3-(Dimethylamino)propyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxybenzonitrile+3-(Dimethylamino)propyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)propoxy]benzaldehyde
  • 2-[3-(Dimethylamino)propoxy]benzoic acid
  • 2-[3-(Dimethylamino)propoxy]benzamide

Comparison

2-[3-(Dimethylamino)propoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs. The nitrile group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLARMCZZWFRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388152
Record name 2-[3-(dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-05-7
Record name 2-[3-(dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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